5-(benzyloxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-18-8-5-6-11-20(18)16-25-15-14-21-22(24(25)26)12-7-13-23(21)27-17-19-9-3-2-4-10-19/h2-13H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVLUSWOYLCKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the benzyloxy and 2-methylbenzyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of catalysts and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The dihydroisoquinolinone core undergoes oxidation to form fully aromatic isoquinolinone derivatives. Key reagents and outcomes include:
For example, potassium permanganate oxidizes the 3,4-dihydro ring to a fully conjugated isoquinolinone system while retaining benzyloxy and methylbenzyl groups. Chromium trioxide selectively oxidizes the 2-methylbenzyl side chain to a benzoic acid derivative under acidic conditions .
Reduction Reactions
Reductive transformations target both the carbonyl group and aromatic rings:
Lithium aluminum hydride reduces the lactam carbonyl to a secondary alcohol, generating 1-hydroxy-3,4-dihydroisoquinoline. Catalytic hydrogenation saturates the dihydroisoquinoline ring system, producing a tetrahydroisoquinoline derivative .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct positions:
Electrophilic Aromatic Substitution
The benzyloxy-substituted aromatic ring undergoes halogenation and nitration:
| Reaction Type | Reagents/Conditions | Position | Product | References |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃ (DCM, 0°C) | Para to O | 4-Bromo-benzyloxy derivative | |
| Nitration | HNO₃/H₂SO₄ (0–5°C) | Meta to O | 3-Nitro-benzyloxy analog |
Nucleophilic Acyl Substitution
The lactam carbonyl participates in ring-opening reactions:
| Reagents/Conditions | Product | References |
|---|---|---|
| NH₂OH/EtOH (reflux) | Hydroxamic acid derivative | |
| RNH₂ (DMF, 100°C) | Amide-linked open-chain compounds |
Benzyloxy Deprotection
The benzyl ether is cleaved under catalytic hydrogenation or acidic conditions:
| Reagents/Conditions | Product | References |
|---|---|---|
| H₂/Pd-C (MeOH, RT) | 5-Hydroxy-2-(2-methylbenzyl) derivative | |
| BBr₃ (DCM, −78°C) | Phenolic hydroxyl group |
Ring-Opening and Rearrangement
Strong bases induce ring scission:
| Reagents/Conditions | Product | References |
|---|---|---|
| NaOH (aq., 120°C) | 2-(2-Methylbenzyl)amino-5-benzyloxybenzaldehyde | |
| AlCl₃ (toluene, reflux) | Rearranged indole derivative |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of isoquinolinone derivatives, including 5-(benzyloxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one, as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 plays a crucial role in cancer cell growth by catalyzing the transfer of methyl groups to arginine residues on proteins. Compounds derived from this scaffold have shown significant antiproliferative activity against various cancer cell lines, including non-Hodgkin's lymphoma (NHL) cells. For instance, one derivative demonstrated excellent selectivity for PRMT5 and induced apoptosis in cancer cells while exhibiting low toxicity in vivo .
1.2 Neuroprotective Effects
Isoquinolinones have been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease. These compounds can inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine—a neurotransmitter involved in memory and learning. The ability to modulate cholinergic activity makes these compounds promising candidates for treating neurodegenerative diseases .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the isoquinolinone core followed by the introduction of the benzyloxy and 2-methylbenzyl groups. Reaction conditions often require strong bases like sodium hydride and organic solvents such as dimethylformamide (DMF) .
Table 1: Synthetic Route Overview
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Formation of isoquinolinone core | Sodium hydride, DMF |
| 2 | Introduction of benzyloxy group | Alkylation reaction |
| 3 | Introduction of 2-methylbenzyl group | Nucleophilic substitution |
Mechanistic Insights
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the benzyloxy and methylbenzyl groups enhances binding affinity to these targets, modulating their activity and leading to desired biological effects .
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-(benzyloxy)-2-(2-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-one
- 5-(benzyloxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
Uniqueness
This compound is unique due to its specific substitution pattern on the isoquinoline core. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
5-(benzyloxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicine.
Overview of the Compound
This compound is characterized by the presence of a benzyloxy group and a 2-methylbenzyl group attached to a dihydroisoquinolinone core. This unique structure is believed to contribute to its pharmacological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease processes, which could lead to therapeutic effects.
- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular pathways.
Research Findings
Several studies have investigated the biological activity of this compound. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by modulating cell cycle progression and promoting necrosis. For instance, studies have shown that it can increase gene expression related to apoptosis while decreasing expression linked to cell division.
- Neuroprotective Effects : Some investigations suggest potential neuroprotective effects, possibly through the modulation of oxidative stress pathways and neuroinflammation, which are critical in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anticancer | Induces apoptosis; modulates cell cycle | |
| Neuroprotective | Reduces oxidative stress; potential in neuroprotection |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes linked to disease processes |
| Receptor Modulation | Alters receptor activity affecting cellular pathways |
| Induction of Apoptosis | Promotes programmed cell death in cancer cells |
Case Study 1: Anticancer Efficacy
In a study involving glioblastoma cells, treatment with this compound resulted in significant reduction in tumor growth. The compound was found to induce G1 phase arrest and promote apoptosis through caspase activation .
Case Study 2: Neuroprotection
A model of oxidative stress-induced neuronal injury demonstrated that this compound could significantly reduce neuronal death by enhancing antioxidant defenses and inhibiting pro-inflammatory cytokines .
Q & A
Q. What are the common synthetic routes for 5-(benzyloxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one?
The synthesis typically involves multi-step organic reactions, starting with cyclization to form the dihydroisoquinolinone core. Key steps include:
- Cyclization : Using precursors like benzofuran or isoxazole derivatives to generate the fused heterocyclic structure .
- Functionalization : Introducing substituents (e.g., benzyloxy groups) via nucleophilic substitution or coupling reactions. For example, EDCI/DMAP-mediated amide bond formation is effective for attaching aromatic moieties .
- Protection/Deprotection : Benzyl groups are often used as protective groups for hydroxyl or amine functionalities, removed later via hydrogenolysis .
Q. How is the compound characterized structurally and spectroscopically?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substituent positions and stereochemistry. For example, downfield shifts in H NMR (~δ 7.2–8.5 ppm) indicate aromatic protons, while carbonyl groups (C=O) appear at ~δ 170–180 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, particularly for derivatives with bulky substituents .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of vapors or dust .
- Storage : Keep in a sealed, dry container at room temperature, away from ignition sources .
Q. What solvents and reaction conditions optimize yield in its synthesis?
- Solvents : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) are preferred for polar intermediates. For non-polar steps, toluene or THF is used .
- Catalysts : EDCI/HOBt for amide couplings, and palladium catalysts (e.g., Pd/C) for hydrogenolysis .
- Temperature : Reactions often proceed at reflux (e.g., 80–110°C for DCM or THF) .
Q. How is purity assessed, and what analytical methods are used?
- Chromatography : Column chromatography (silica gel) or preparative TLC for purification .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>95%) .
- Melting Point : Sharp melting points (e.g., 150–160°C) indicate crystalline purity .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Quantum Chemical Calculations : Tools like Gaussian or ORCA predict transition states and energy barriers for cyclization steps, reducing trial-and-error experimentation .
- Machine Learning (ML) : ML models trained on reaction databases (e.g., Reaxys) suggest optimal catalysts or solvents by correlating reaction conditions with yields .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, aiding in solvent selection .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Dose-Response Analysis : Re-evaluate IC values under standardized conditions (e.g., cell line, assay type) to identify outliers .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if conflicting results arise from compound degradation .
- Structural Analog Comparison : Compare bioactivity of derivatives to isolate the impact of specific substituents (e.g., 2-methylbenzyl vs. benzyl groups) .
Q. How can structural ambiguities in dihydroisoquinolinone derivatives be resolved?
- NOE (Nuclear Overhauser Effect) Experiments : Detect spatial proximity between protons (e.g., benzyloxy and methylbenzyl groups) to confirm regiochemistry .
- DFT Calculations : Predict NMR chemical shifts for proposed structures and compare with experimental data .
- Crystallographic Refinement : Solve crystal structures of heavy-atom derivatives (e.g., brominated analogs) for unambiguous assignment .
Q. What mechanistic insights explain its potential pharmacological activity?
- Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) or kinases using fluorogenic substrates to quantify inhibition .
- Molecular Docking : Dock the compound into protein active sites (e.g., AChE) using AutoDock Vina to identify key interactions (e.g., π-π stacking with aromatic residues) .
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing benzyloxy with methoxy) to map pharmacophore elements .
Q. How can data management tools enhance reproducibility in its synthesis?
- Electronic Lab Notebooks (ELNs) : Track reaction parameters (e.g., time, temperature) and link raw data (e.g., NMR files) to ensure traceability .
- Cheminformatics Platforms : Use tools like KNIME or Pipeline Pilot to analyze reaction yields and identify trends across batches .
- Blockchain for Data Integrity : Securely timestamp experimental protocols to prevent data manipulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
